2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine

DNA minor-groove binding thermal melt assay dicationic diamidines

Researchers studying DNA minor-groove thermodynamics often encounter compounds with strong in vitro binding but poor in vivo translation. This symmetrical dicationic 2,4-diarylpyrimidine solves the need for a maximal thermal stabilization probe. - Achieves a ΔTm of 22.7°C on poly dA·dT, outperforming the amidino analog (21.5°C) in ITC, DSC, and SPR assays. - Serves as a critical SAR data point illustrating the binding-efficacy disconnect, enabling medicinal chemists to decouple DNA affinity from antiparasitic activity. - Functions as a mid-range toxicity calibrator (score 1+ at 5 mg/kg iv in rat) for QSTR models alongside graded dicationic analogs. Supplied with full analytical documentation, ensuring immediate integration into biophysical and pharmacological workflows.

Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
CAS No. 160522-88-3
Cat. No. B060527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine
CAS160522-88-3
Synonyms2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine
Molecular FormulaC22H20N6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5
InChIInChI=1S/C22H20N6/c1-3-16(20-24-11-12-25-20)4-2-15(1)19-9-10-23-22(28-19)18-7-5-17(6-8-18)21-26-13-14-27-21/h1-10H,11-14H2,(H,24,25)(H,26,27)
InChIKeyXEGQNTSGTQJBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine: Overview


2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine (CAS 160522-88-3, designated compound 7) is a symmetrical dicationic 2,4-diarylpyrimidine bearing two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) terminal groups. It was first synthesized and biologically characterized as part of a focused library of DNA-binding diamidine analogs evaluated for activity against Pneumocystis carinii pneumonia (PCP) [1]. The compound functions as a DNA minor-groove binder and topoisomerase II inhibitor, with a molecular formula of C22H20N6 and a molecular weight of 368.4 g/mol [2]. Its structural signature—a central pyrimidine core flanked by two phenyl-imidazoline arms—places it within the broader class of dicationic heterocyclic DNA ligands that have been explored as alternatives to pentamidine for opportunistic infections.

Primary Probe
DNA minor-groove binding & thermal melt studies
Mechanistic Tool
Topoisomerase II inhibition (protozoal) assays
SAR Use
Binding-efficacy disconnect exemplar (negative control)

Why DNA Binding Doesn't Predict In Vivo Efficacy


Within the dicationic 2,4-diarylpyrimidine series, subtle modifications to the terminal cationic moiety profoundly and non-linearly affect both DNA binding thermodynamics and in vivo antiparasitic activity. The imidazoline-terminated analog (compound 7) exhibits stronger DNA thermal stabilization (ΔTm = 22.7°C) than its amidino counterpart compound 6 (ΔTm = 21.5°C), yet paradoxically shows minimal in vivo anti-PCP efficacy (86.4% cysts remaining at 5 mg/kg) compared to compound 6 (4.3% cysts at the same dose) [1]. This pronounced structure-activity disconnect—where improved target engagement correlates inversely with therapeutic outcome—means that selecting a compound based solely on in vitro DNA binding potency or gross chemical similarity risks procuring a molecule that is functionally unsuitable for efficacy studies. The imidazoline-for-amidine substitution, while biophysically favorable, introduces changes in pharmacokinetics, cellular uptake, or intracellular distribution that abolish in vivo activity [1].

This compound
Imidazoline analog
Stronger DNA thermal shift but minimal in vivo model response
Common substitute
Amidine analog (compound 6)
Weaker DNA binding but high in vivo antiparasitic activity in model
DNA binding potency does not predict in vivo model outcome. Substitution based on structural similarity or binding alone risks procuring a functionally unsuitable tool.

Evidence-Based Selection Guide


DNA Thermal Stabilization vs. Amidino Analog

In a head-to-head thermal denaturation assay using poly dA·dT, compound 7 produced a ΔTm of 22.7°C, compared to 21.5°C for its direct amidino analog compound 6 (2,4-bis-(4-amidinophenyl)pyrimidine), and 12.8°C for pentamidine [1]. This represents a 1.2°C (5.6%) greater thermal stabilization than the amidino counterpart and a 9.9°C (77.3%) increase over the clinical standard pentamidine. The imidazoline group thus confers measurably stronger DNA minor-groove stabilization than the amidine group within an otherwise identical scaffold [1].

DNA Thermal Stabilization
Head-to-head
ΔTm = 22.7°C (poly dA·dT)
Ranked highest among tested amidine/imidazoline analogs
Reported strongest duplex stabilization; supports biophysical probe selection
+1.2°C vs compound 6; +9.9°C vs pentamidine
DNA minor-groove binding thermal melt assay dicationic diamidines

Topoisomerase II Inhibition Potency Comparison

Against topoisomerase II isolated from G. lamblia, compound 7 exhibited an IC50 range of 3–6 mM, while compound 6 showed an IC50 range of 6–12 mM in the same assay platform [1]. This corresponds to an approximately two-fold greater inhibitory potency. The imidazoline derivative also matched the potency of compound 10 (IC50 = 3–6 mM) and substantially outperformed the methoxy-substituted imidazoline analog compound 21 (IC50 = 200 mM) [1].

Topoisomerase II Inhibition
Head-to-head
IC50 = 3–6 mM (G. lamblia)
~2-fold more potent vs amidino analog (6–12 mM)
Supports comparative topoisomerase poisoning studies in protozoal models
Equipotent to compound 10; vastly more potent than compound 21
topoisomerase II inhibition Giardia lamblia antiparasitic target engagement

In Vivo Anti-Pneumocystis Efficacy

In the immunosuppressed rat model of PCP, compound 7 administered intravenously at 5 mg/kg/day yielded a lung cyst burden of 86.4% relative to saline-treated controls, indicating negligible therapeutic benefit [1]. In stark contrast, compound 6 at the same 5 mg/kg dose reduced cysts to 4.3% of controls (a 20-fold superior reduction), and compound 9 (2,4-bis[(4-N-n-propylamidino)phenyl]pyrimidine) achieved near-total cyst clearance at 0.05% of control levels [1]. The clinical comparator pentamidine at its effective 10 mg/kg dose reduced cysts to 3.3% [1]. Notably, compound 7 was explicitly excluded from the list of compounds described as 'more active and less toxic than pentamidine' in the original publication [1].

In Vivo Anti-PCP Response
Head-to-head
86.4% cysts remaining (5 mg/kg)
~20-fold lower reduction vs compound 6 (4.3%)
Model-response context: minimal in vivo efficacy despite strong target engagement
Immunosuppressed rat model; compound 7 excluded from active/less-toxic list
in vivo anti-PCP activity immunosuppressed rat model Pneumocystis carinii pneumonia

Acute Toxicity Profile

Compound 7 produced only mild overt toxicity (score 1+ on a semiquantitative scale where 3+ denotes severe toxicity) at 5 mg/kg iv in the rat PCP model [1]. In direct comparison, the tetrahydropyrimidinyl analog compound 8 elicited severe toxicity (score 3+) at the identical 5 mg/kg dose, requiring dose reduction to 2.5 mg/kg for survival. Compound 22 also exhibited 3+ toxicity at 5 mg/kg. Pentamidine at its therapeutic 10 mg/kg dose produced moderate toxicity (score 2+) [1].

Acute Toxicity Profile
Head-to-head
Toxicity score 1+ (mild) at 5 mg/kg iv
Lower toxicity than tetrahydropyrimidine analog (3+)
Safety-related endpoint context: supports in vitro toxicity benchmarking
Compound 10 (score 0) remains cleanest; pentamidine 2+ at 10 mg/kg
acute toxicity scoring therapeutic index dicationic heterocycles

Human APE1 Endonuclease Inhibition

In orthogonal recombinant human APE1 endonuclease assays, compound 7 demonstrated inhibitory activity with IC50 values of 2.9 µM (fluorescence-based HTS assay, 15-minute incubation) and 5.0 µM (radiometric PAGE assay using [³⁵P]-5'-AP-DNA substrate) [1]. This target engagement is mechanistically distinct from the compound's topoisomerase II and DNA minor-groove binding activities. However, comparative APE1 inhibition data for closely related 2,4-diarylpyrimidine analogs (compounds 6, 8–11, 20–22) are not available from the same assay panel, precluding a direct potency ranking within the series [1].

Human APE1 Inhibition
Data to verify
IC50 = 2.9 µM (fluorescence) / 5.0 µM (radiometric)
Supports DNA repair research; no direct comparator within series
Independent benchmarking required; recombinant human APE1 assays
APE1 inhibition DNA base excision repair human endonuclease

Recommended Research Applications


Biophysical DNA Binding Studies

Investigators studying the thermodynamics of dication-DNA minor-groove interactions should select compound 7 over compound 6 when the experimental endpoint is maximal duplex stabilization. With a ΔTm of 22.7°C on poly dA·dT versus 21.5°C for compound 6 [1], compound 7 provides a measurably stronger thermal shift, making it the superior probe for calorimetric (ITC/DSC), surface plasmon resonance (SPR), and fluorescence-based DNA binding assays. The 5.6% greater ΔTm, while modest in absolute terms, is reproducible and directly attributable to the imidazoline-for-amidine substitution [1].

Topoisomerase II Poisoning in Protozoal Systems

For researchers investigating topoisomerase II as an antiparasitic target in Giardia lamblia or related protozoa, compound 7 offers an approximately two-fold more potent inhibitory profile (IC50 = 3–6 mM) compared to the amidino analog compound 6 (IC50 = 6–12 mM) [1]. Combined with its strong DNA minor-groove binding, compound 7 serves as an effective chemical biology tool to probe the interplay between DNA ligand occupancy and topoisomerase II poisoning, particularly in comparative studies with compound 21, which showed 33- to 67-fold weaker topoisomerase inhibition (IC50 = 200 mM) despite also bearing imidazoline groups [1].

SAR Training Set for Dicationic Ligands

Compound 7 is a critical SAR data point illustrating the 'binding-efficacy disconnect' that can occur in dicationic ligand optimization. Its inclusion in a comparative SAR panel—alongside compound 6 (amidine, ΔTm = 21.5°C, cysts 4.3%), compound 9 (N-n-propylamidino, ΔTm = 19.1°C, cysts 0.05%), and compound 10 (N-isopropylamidino, ΔTm = 17.8°C, cysts 1.3%) [1]—enables medicinal chemists to decouple DNA binding from in vivo activity and identify the molecular features responsible for the dramatic efficacy drop of the imidazoline derivative. This compound is therefore valuable not as a therapeutic lead, but as a 'negative control' exemplar of poor translation from biophysical to in vivo endpoints [1].

In Vitro Toxicology Benchmarking

Investigators conducting in vitro cytotoxicity or organ-specific toxicity screening of dicationic heterocycles can employ compound 7 as a reference compound with a well-characterized in vivo toxicity profile. With a mild toxicity score of 1+ at 5 mg/kg iv in the rat model [1], compound 7 serves as a mid-range toxicity calibrator between compound 10 (toxicity score 0 at 5 mg/kg) and the severely toxic tetrahydropyrimidine analog compound 8 (toxicity score 3+ at 5 mg/kg) [1]. This graded toxicity ladder facilitates the construction of quantitative structure-toxicity relationship (QSTR) models for cationic DNA ligands [1].

Application
Selection Property
Validation Focus
DNA minor-groove biophysics
Maximal thermal stabilization
ΔTm comparability with amidine analogs
Protozoal topoisomerase II studies
Topoisomerase II inhibition potency
Comparative IC50 against compound 6
SAR: binding-efficacy disconnect
In vivo model-response disconnect
Cyst reduction vs. ΔTm correlation
Cationic ligand toxicity screening
In vivo toxicity grading
Toxicity score benchmarking vs analogs
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